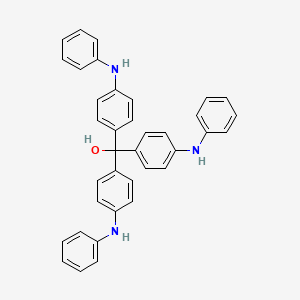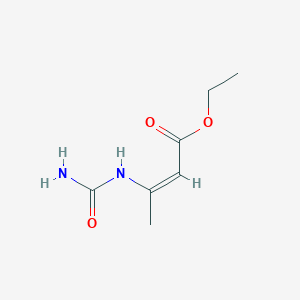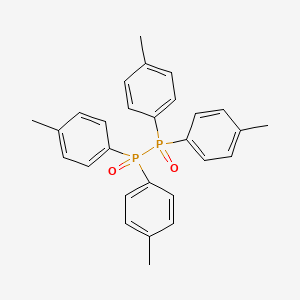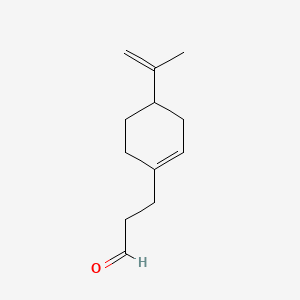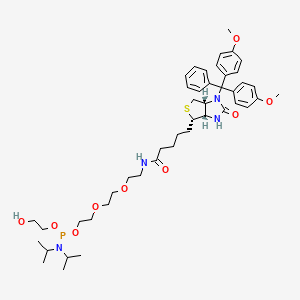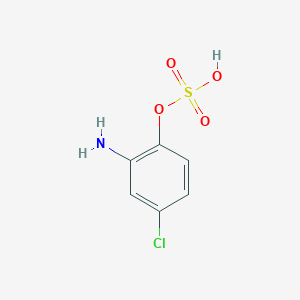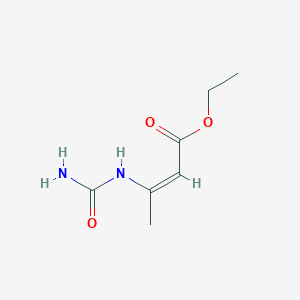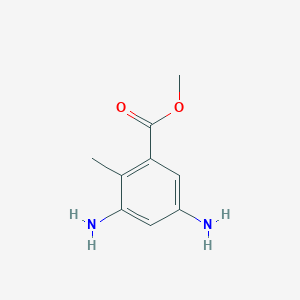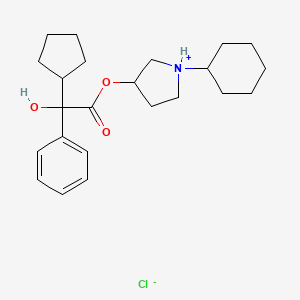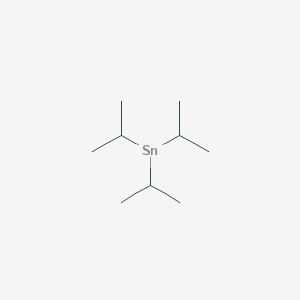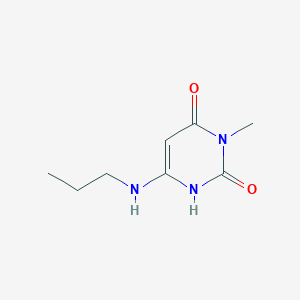
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-propylaminouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a methyl group at the third position and a propylamino group at the sixth position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-propylaminouracil typically involves the modification of uracil derivatives. One common method includes the alkylation of 6-aminouracil with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 3-Methyl-6-propylaminouracil may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-6-propylaminouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Applications De Recherche Scientifique
3-Methyl-6-propylaminouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-propylaminouracil involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes involved in nucleotide metabolism, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
6-Aminouracil: A precursor in the synthesis of various uracil derivatives.
3-Methyluracil: Lacks the propylamino group, making it less versatile in certain reactions.
6-Propyluracil: Similar structure but without the methyl group at the third position.
Uniqueness: 3-Methyl-6-propylaminouracil is unique due to the presence of both the methyl and propylamino groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
58695-97-9 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methyl-6-(propylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-9-6-5-7(12)11(2)8(13)10-6/h5,9H,3-4H2,1-2H3,(H,10,13) |
Clé InChI |
QWDGVQIOXMTEAX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC(=O)N(C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


